molecular formula C24H19ClFN7O B6567266 2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide CAS No. 1005974-56-0

2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide

Cat. No. B6567266
CAS RN: 1005974-56-0
M. Wt: 475.9 g/mol
InChI Key: JQQKGGGLOHWSQA-UHFFFAOYSA-N
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Description

The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . This type of compounds are widely distributed in nature and are considered as privileged core skeletons in biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The process yields new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Chemical Reactions Analysis

The compound was synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . This reaction is known for its efficiency and good yields .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, compounds with similar structures have shown various biological and pharmacological activities . They have potential as antiviral, antimicrobial, antitumor agents, and more .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity .

properties

IUPAC Name

2-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN7O/c1-13-6-4-9-19(15(13)3)32-22-16(11-29-32)23(28-12-27-22)33-20(10-14(2)31-33)30-24(34)21-17(25)7-5-8-18(21)26/h4-12H,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQKGGGLOHWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide

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